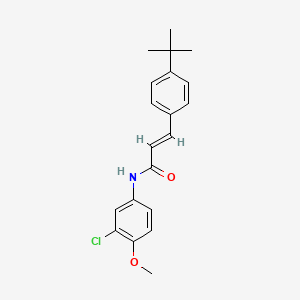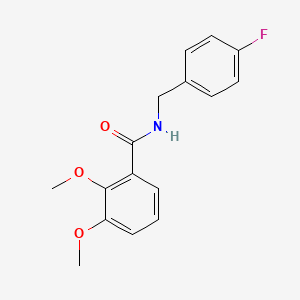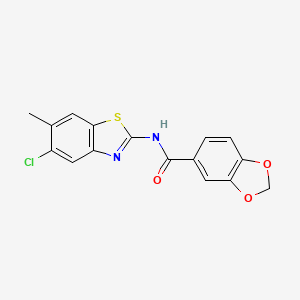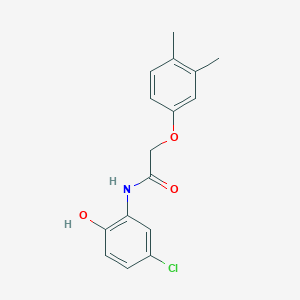
3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBCA and is a synthetic compound that belongs to the acrylamide class of chemicals. TBCA has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of TBCA involves the inhibition of specific signaling pathways involved in disease progression. Specifically, TBCA has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2 activity, TBCA can prevent the growth and proliferation of cancer cells and reduce inflammation and neurodegeneration.
Biochemical and Physiological Effects
TBCA has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that TBCA can induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination. TBCA has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In addition, TBCA has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using TBCA in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on various cellular processes without affecting other signaling pathways. However, one limitation of using TBCA is its potential toxicity, which can vary depending on the concentration used and the cell type being studied. Therefore, careful optimization of TBCA concentration and exposure time is necessary to ensure accurate and reproducible results.
未来方向
There are several future directions for research on TBCA. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of TBCA. Another area of interest is the study of TBCA in combination with other anti-cancer or anti-inflammatory agents to enhance their efficacy. Furthermore, the use of TBCA in animal models of cancer and neurodegenerative diseases may provide valuable insights into its potential therapeutic applications in humans.
合成方法
TBCA can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methoxyaniline with 3,5-di-tert-butyl-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with acryloyl chloride to form TBCA. The purity of the synthesized compound can be determined using various analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
TBCA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest has been its anti-cancer properties. Studies have shown that TBCA can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. TBCA has also been studied for its potential use in treating inflammation and autoimmune disorders, as well as neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-20(2,3)15-8-5-14(6-9-15)7-12-19(23)22-16-10-11-18(24-4)17(21)13-16/h5-13H,1-4H3,(H,22,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFNFDHAALZPH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[benzyl(3,4-dichlorobenzyl)amino]ethanol](/img/structure/B5797242.png)
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)

![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)

![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)

![N-{4-[(phenylthio)methyl]phenyl}-2-furamide](/img/structure/B5797330.png)
![4-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5797334.png)